molecular formula C18H20O3 B3041724 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester CAS No. 350047-70-0

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester

Cat. No. B3041724
CAS RN: 350047-70-0
M. Wt: 284.3 g/mol
InChI Key: IZBZZOUEOAFPDF-UHFFFAOYSA-N
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Description

The compound “4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester” is likely a complex organic molecule. It appears to contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . The molecule also contains a carboxylic acid group, which is common in many organic compounds and contributes to their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a carboxylic acid group would likely make the compound acidic . The naphthalene moiety could contribute to the compound’s aromaticity .

Scientific Research Applications

Crystal Packing and Structural Studies

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester and related compounds have been studied for their crystal packing patterns. In a study by Mondal et al. (2008), similar dicarboxylic acids and esters attached to a naphthalene ring were analyzed. They found that the packing patterns in these compounds are determined by specific intermolecular interactions, such as C–H⋯O and C–H⋯π hydrogen bonds, which play a critical role in their structural formation (Mondal, Karmakar, Singh, & Baruah, 2008).

Synthesis and Cyclization to Naphthalene Derivatives

Baddar, El-Newaihy, and Ayoub (1971) discussed the synthesis of similar compounds, highlighting the condensation and cyclization processes that lead to the formation of naphthalene derivatives. This research provides insights into the chemical synthesis pathways that can be utilized in creating naphthalene-based compounds, including those similar to 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester (Baddar, El-Newaihy, & Ayoub, 1971).

Triorganotin(IV) Ester Studies

The study of triorganotin(IV) esters provides another perspective on the applications of similar compounds. Chalupa et al. (2009) investigated these esters, focusing on their preparation, stability, and structural properties. Their findings contribute to understanding the chemical behavior and potential applications of tin-based esters, which could extend to similar compounds like 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester (Chalupa, Dušek, Padělková, Švec, Pejchal, & Růžička, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for “4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester”. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it’s a drug, future research could focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

cyclohexyl 4-hydroxy-7-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZZOUEOAFPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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